N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide
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Overview
Description
N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide is a complex organic compound with significant potential in various scientific research fields. This compound is characterized by its unique structure, which includes two thiazole rings and a thiophene core, making it a subject of interest in organic electronics, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4,5-diphenylthiazole-2-amine with thiophene-2,5-dicarboxylic acid under specific conditions. The reaction often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazole rings can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide has diverse applications in scientific research:
Organic Electronics: Its unique structure makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: The compound’s potential biological activity is being explored for the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. In organic electronics, its electronic properties are utilized to enhance the performance of devices like OLEDs and OPVs.
Comparison with Similar Compounds
Similar Compounds
2,5-bis(4-nitrophenyl)thiazolo[5,4-d]thiazole: Another compound with a thiazole core, used in similar applications.
2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene: Known for its use in organic electronics and material science.
Uniqueness
N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide stands out due to its dual thiazole rings and thiophene core, which confer unique electronic and optical properties. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.
Properties
IUPAC Name |
2-N,5-N-bis(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N4O2S3/c41-33(39-35-37-29(23-13-5-1-6-14-23)31(44-35)25-17-9-3-10-18-25)27-21-22-28(43-27)34(42)40-36-38-30(24-15-7-2-8-16-24)32(45-36)26-19-11-4-12-20-26/h1-22H,(H,37,39,41)(H,38,40,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAWZYOXQBWPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC(=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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